Diammonium EDTA

説明

The exact mass of the compound Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Chelating. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

20824-56-0 |

|---|---|

分子式 |

C10H16N2O8.2H3N C10H22N4O8 |

分子量 |

326.30 g/mol |

IUPAC名 |

azane;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C10H16N2O8.2H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3 |

InChIキー |

KYQODXQIAJFKPH-UHFFFAOYSA-N |

正規SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[NH4+] |

他のCAS番号 |

20824-56-0 |

物理的記述 |

Liquid White powder; [Acros Organics MSDS] |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

Foundational & Exploratory

what is the chemical structure of diammonium EDTA

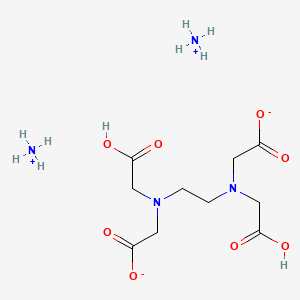

An in-depth examination of diammonium ethylenediaminetetraacetate (B1237979) (EDTA), a significant chelating agent, is crucial for professionals in research and drug development. This document provides a detailed overview of its chemical structure, supported by quantitative data and a visual representation compliant with industry standards.

Chemical Identity and Properties

Diammonium EDTA is the salt formed from ethylenediaminetetraacetic acid and two equivalents of ammonia. It is also referred to by several synonyms, including Diammonium dihydrogen ethylenediaminetetraacetate and EDTA diammonium salt.[1][2][3] This compound is valued for its ability to sequester metal ions, a property leveraged in numerous scientific and industrial applications, from enhancing the stability of pharmaceutical formulations to applications in agriculture and water treatment.[4][5]

The fundamental structure consists of an ethylenediamine (B42938) backbone connected to four carboxymethyl groups (-CH₂COOH). In the diammonium form, two of these acidic groups are deprotonated to form carboxylates (-CH₂COO⁻) and are ionically bonded to two ammonium (B1175870) cations (NH₄⁺).

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂N₄O₈ (also represented as C₁₀H₁₆N₂O₈·2H₃N) | [2][3] |

| Molecular Weight | 326.3 g/mol | [1][2] |

| CAS Number | 20824-56-0 | [1][2] |

| IUPAC Name | azane;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | [3] |

| SMILES | C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.N.N | [3] |

Chemical Structure Visualization

To facilitate a clear understanding of the molecular architecture, the chemical structure of this compound is rendered below using the Graphviz DOT language. This visualization adheres to the specified formatting requirements, ensuring clarity and high contrast for all elements.

Caption: 2D chemical structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for reproducibility and further research.

Synthesis of this compound

The industrial synthesis of EDTA salts typically begins with ethylenediamine, formaldehyde, and a cyanide source. The resulting tetrasodium (B8768297) salt is then acidified to produce the less soluble EDTA acid.[6] To obtain this compound, the isolated EDTA acid is subsequently neutralized with two molar equivalents of ammonium hydroxide (B78521) in an aqueous solution.

Protocol:

-

Suspend a known molar quantity of solid ethylenediaminetetraacetic acid (H₄EDTA) in deionized water.

-

While stirring vigorously, add two molar equivalents of a standardized ammonium hydroxide (NH₄OH) solution dropwise.

-

Monitor the pH of the solution. The reaction is complete when the solid H₄EDTA has fully dissolved and the pH stabilizes, typically in the range of 4.0-6.0.[1]

-

The resulting aqueous solution is this compound. It can be used directly or concentrated under reduced pressure to obtain a solid, often hydrated, product.[7]

Assay and Quality Control

The purity and concentration of this compound are typically determined via complexometric titration.

Protocol:

-

Prepare a standardized solution of a metal ion, commonly calcium chloride (CaCl₂) or zinc sulfate (B86663) (ZnSO₄).

-

Pipette a precise volume of the this compound solution into an Erlenmeyer flask.

-

Add a suitable metal indicator, such as Eriochrome Black T, and buffer the solution to an appropriate pH (e.g., pH 10 with an ammonia-ammonium chloride buffer).

-

Titrate the this compound solution with the standardized metal ion solution until the indicator changes color, signaling the endpoint.

-

The concentration of this compound is calculated based on the stoichiometry of the metal-EDTA complex formation (typically 1:1).

References

- 1. EDTA Diammonium Manufacturer, Supplier, Exporter [edta-chelate.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C10H22N4O8 | CID 13847684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EDTA diammonium powder Exporter | EDTA diammonium powder Exporting Company | EDTA diammonium powder International Distributor [multichemexports.com]

- 5. dow.com [dow.com]

- 6. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 7. Diammonium Ethylenediaminetetraacetate Monohydrate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

A Technical Showdown: Diammonium EDTA vs. Disodium EDTA in Research Applications

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical determinant of experimental success. Ethylenediaminetetraacetic acid (EDTA), a ubiquitous chelating agent, is a prime example where the choice of its salt form—specifically diammonium EDTA versus disodium (B8443419) EDTA—can have significant implications for various research applications. This in-depth technical guide provides a comprehensive comparison of these two EDTA salts, offering insights into their chemical properties, performance in key experimental protocols, and guidance for selecting the optimal variant for your research needs.

Core Chemical and Physical Properties: A Comparative Overview

The fundamental differences between this compound and disodium EDTA lie in their cationic counterparts, which influence their behavior in solution, particularly their pH and solubility. These properties are crucial as the chelating ability of EDTA is highly pH-dependent.

| Property | This compound | Disodium EDTA |

| Molecular Formula | C₁₀H₂₄N₄O₈ | C₁₀H₁₄N₂Na₂O₈·2H₂O |

| Molecular Weight | 326.3 g/mol (anhydrous) | 372.24 g/mol (dihydrate)[1][2] |

| pH (1% solution) | ~5.0[2] | ~4.0 - 6.0[1][2][3] |

| Solubility in Water | High | Moderate, increases with pH[1][4][5][6] |

| Appearance | Light straw-colored liquid (commercial solutions) or solid[2] | White crystalline powder[7][8][9] |

Table 1: Comparative physicochemical properties of this compound and Disodium EDTA.

The Critical Role of pH in Chelation Efficiency

The efficacy of EDTA as a chelating agent is directly tied to the pH of the solution. At lower pH values, the carboxyl groups of the EDTA molecule are protonated, reducing their ability to bind to metal ions. As the pH increases, these groups deprotonate, making the lone pair of electrons available for coordination with metal cations. The fully deprotonated form of EDTA is the most effective chelating species.[10] While both diammonium and disodium EDTA solutions are in the acidic to neutral range, the choice between them can be critical for pH-sensitive applications.

Applications in Key Research Areas

Both diammonium and disodium EDTA are employed across a wide spectrum of research applications due to their ability to sequester divalent and trivalent metal ions.[] However, their subtle differences make one more suitable than the other in specific contexts.

Molecular Biology: Protecting Nucleic Acids

In molecular biology, EDTA is a cornerstone for preserving the integrity of DNA and RNA.[] Nucleases, enzymes that degrade nucleic acids, often require divalent cations like Mg²⁺ as cofactors. By chelating these ions, EDTA effectively inactivates these enzymes.[12]

-

Disodium EDTA is the most commonly used form in molecular biology buffers such as TE (Tris-EDTA) buffer for DNA and RNA storage. Its slightly acidic to neutral pH is generally compatible with nucleic acid stability.

-

This compound can also be used for this purpose. The presence of ammonium (B1175870) ions is not typically problematic for routine DNA and RNA storage and downstream applications like PCR.

A critical consideration arises in PCR applications. Since Taq DNA polymerase is a magnesium-dependent enzyme, the concentration of EDTA in the DNA sample must be sufficiently diluted in the final PCR reaction to avoid inhibition.[13] Studies have shown that different PCR reactions exhibit varying levels of susceptibility to EDTA inhibition.[14]

Cell Culture: Detachment and Viability

In cell culture, EDTA is widely used to detach adherent cells from culture surfaces.[12] It chelates calcium ions that are essential for the function of cell adhesion molecules like cadherins.

-

Disodium EDTA is a common component of cell detachment solutions like Trypsin-EDTA. Its concentration and the duration of exposure are optimized to ensure efficient cell detachment without compromising cell viability.

-

This compound is less commonly used in standard cell culture protocols. While it would also chelate calcium, the potential effects of ammonium ions on specific cell lines would need to be considered and validated.

Biochemistry and Drug Development: Enzyme Assays and Formulation Stability

In biochemical assays, EDTA is often used to inhibit metalloenzymes or to prevent metal-catalyzed reactions. In drug development, it serves as a stabilizer in pharmaceutical formulations by preventing the degradation of active ingredients that can be catalyzed by metal ions.[15][16]

-

Disodium EDTA is frequently the preferred choice due to its well-documented use and regulatory acceptance in pharmaceutical preparations.[15][17] It helps in maintaining the clarity and extending the shelf-life of products.[18][19]

-

This compound can be advantageous in formulations where sodium ions are undesirable.[20] For instance, in certain analytical techniques or when studying the effects of other cations, avoiding sodium may be crucial.

Experimental Protocols: A Practical Guide

Protocol 1: Preparation of a 0.5 M EDTA Stock Solution (pH 8.0)

This is a standard protocol for preparing a disodium EDTA stock solution commonly used in molecular biology.

Materials:

-

Disodium EDTA dihydrate (M.W. 372.24 g/mol )

-

Deionized water

-

NaOH pellets or concentrated solution

-

Magnetic stirrer and stir bar

-

pH meter

Methodology:

-

To approximately 800 mL of deionized water, add 186.1 g of disodium EDTA dihydrate.

-

Stir vigorously on a magnetic stirrer. The disodium EDTA will not dissolve completely until the pH is adjusted.

-

Slowly add NaOH pellets or a concentrated NaOH solution while monitoring the pH.

-

Continue adding NaOH until the pH reaches 8.0. The EDTA will go into solution as the pH approaches 8.0.

-

Once the EDTA is fully dissolved, adjust the final volume to 1 L with deionized water.

-

Sterilize by autoclaving.

Note on this compound: A similar protocol can be followed for preparing a this compound solution. However, a different base, such as ammonium hydroxide, might be preferred for pH adjustment to maintain a consistent cationic environment. The initial pH of a this compound solution is closer to neutral, so less base will be required.

Conclusion: Making an Informed Choice

The decision between this compound and disodium EDTA should be guided by the specific requirements of the research application.

-

Disodium EDTA remains the standard choice for most molecular biology and cell culture applications due to its extensive documentation, established protocols, and compatibility with a wide range of biological systems. Its use in pharmaceutical formulations is also well-established.

-

This compound presents a valuable alternative in situations where the presence of sodium ions is a concern or when a slightly higher starting pH is desirable. Its higher solubility can also be an advantage in preparing concentrated stock solutions.

Ultimately, for novel applications or when transitioning between the two salts, it is imperative for researchers to validate their experimental conditions to ensure optimal performance and reproducibility. Understanding the subtle yet significant differences between these two common laboratory reagents is a hallmark of meticulous scientific practice.

References

- 1. benchchem.com [benchchem.com]

- 2. EDTA Diammonium Manufacturer, Supplier, Exporter [edta-chelate.com]

- 3. differencebetween.com [differencebetween.com]

- 4. researchgate.net [researchgate.net]

- 5. Is EDTA and EDTA disodium salt the same - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. Why is disodium salt of EDTA preferred to EDTA - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. Disodium EDTA | C10H16N2NaO8+ | CID 9839867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Edta disodium | C10H18N2Na2O10 | CID 44120005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tnnchemical.com [tnnchemical.com]

- 10. benchchem.com [benchchem.com]

- 12. crownchampion.com [crownchampion.com]

- 13. benchchem.com [benchchem.com]

- 14. Differential susceptibility of PCR reactions to inhibitors: an important and unrecognised phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 16. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Disodium EDTA: Significance and symbolism [wisdomlib.org]

- 18. EDTA Disodium: Uses, Benefits, Risks in Medicine and Industry [holisticmedicalwellness.com]

- 19. foodsweeteners.com [foodsweeteners.com]

- 20. VERSENE™ this compound Chelating Agent | Dow Inc. [dow.com]

An In-depth Technical Guide on the Core Mechanism of Action of Diammonium EDTA Chelation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of diammonium ethylenediaminetetraacetic acid (EDTA) as a chelating agent. It details the fundamental chemical interactions, the resulting biochemical and physiological effects, and the experimental methodologies used to characterize its activity.

Core Mechanism: The Chemistry of Chelation

Ethylenediaminetetraacetic acid (EDTA) is a synthetic aminopolycarboxylic acid that functions as a powerful chelating agent.[1] The molecule acts as a hexadentate ligand, meaning it can form six bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups.[2][3] This multi-bond formation results in a highly stable, water-soluble metal-EDTA complex, effectively sequestering the metal ion and rendering it chemically inert.[4][5] The diammonium salt form, (NH₄)₂EDTA, readily dissolves in aqueous solutions, dissociating to provide the active EDTA anion.

The fundamental chelation reaction can be generalized as:

[EDTA]⁴⁻ + Mⁿ⁺ → [M-EDTA]ⁿ⁻⁴

Where Mⁿ⁺ represents a metal ion with a charge of n+. The stability of the resulting complex is a critical factor in EDTA's efficacy and is dependent on the specific metal ion.[6]

Caption: The fundamental chelation process of EDTA with a metal ion.

Primary Biochemical Mechanism: Metalloenzyme Inhibition

A primary mechanism by which EDTA exerts its biological effects is through the inhibition of metal-dependent enzymes. Many enzymes, known as metalloenzymes, require divalent metal cations like Zn²⁺, Mg²⁺, Mn²⁺, or Ca²⁺ as essential cofactors for their catalytic activity or structural integrity.[2]

EDTA's high affinity for these cations allows it to strip them from the enzyme's active site.[2][7] This removal of the essential cofactor converts the active enzyme (holoenzyme) into an inactive form (apoenzyme), leading to a loss of biological function. This is a common cause of interference in enzymatic assays and is the basis for its use as an anticoagulant, where it chelates the Ca²⁺ ions necessary for the blood clotting cascade.[2][4]

Caption: Workflow of metalloenzyme inhibition by EDTA via cofactor removal.

Non-Canonical Mechanism: Direct Competitive Inhibition

Recent studies have revealed a mechanism of action for EDTA that extends beyond simple metal chelation. It has been demonstrated that EDTA can act as a direct competitive inhibitor for certain enzymes, such as dUTPases, Taq DNA polymerase, and MutT.[8][9] In these cases, EDTA binds directly to the nucleotide binding site of the enzyme, even in the absence of metal ions.[8] This interaction is highly specific and can occur at submicromolar concentrations, suggesting that EDTA can mimic the substrate to block the active site.[8] This finding urges caution in the use of EDTA in enzymatic experiments, as its effects may not be solely due to chelation.[8][9]

In Vivo Pharmacokinetics and Systemic Effects

When used in chelation therapy, EDTA is administered intravenously (IV) as it is poorly absorbed from the gastrointestinal tract.[10][11]

-

Distribution : Following IV administration, EDTA is rapidly distributed throughout the extracellular compartment but does not readily enter cells.[10]

-

Chelation : In the bloodstream and interstitial fluids, EDTA binds to circulating and loosely bound heavy metals (like lead, cadmium) and essential minerals.[4][6] The stability of the bond determines which metals are preferentially chelated (see Table 1).

-

Excretion : The newly formed, water-soluble metal-EDTA complexes are metabolically inert and are efficiently filtered by the kidneys and excreted in the urine.[10][12] This process effectively removes toxic heavy metals from the body.

Caption: Pharmacokinetic pathway of intravenous EDTA from administration to excretion.

Quantitative Data

The efficacy of EDTA is governed by its binding affinity for different metal ions, quantified by the stability constant (log K). A higher log K value indicates a more stable complex.

Table 1: Stability Constants (log K) for Metal-EDTA Complexes

| Metal Ion | Stability Constant (log K) | Reference(s) |

|---|---|---|

| Fe³⁺ | 25.1 | [3][6] |

| Gd³⁺ | 22.0 | [6] |

| Hg²⁺ | 21.8 | [3] |

| Cu²⁺ | 18.8 | [3][6] |

| Pb²⁺ | 18.0 | [3][6] |

| Ni²⁺ | 18.0 | [3] |

| Cd²⁺ | 16.9 | [6] |

| Zn²⁺ | 16.5 | [3][6] |

| Co²⁺ | 16.3 | [3] |

| Al³⁺ | 16.1 | [3] |

| Mn²⁺ | 13.7 | [6] |

| Ca²⁺ | 10.7 | [3][6] |

| Mg²⁺ | 8.7 | [3][6] |

Note: Values apply at 25°C and an ionic strength of 0.1 M, unless otherwise specified.[13]

Table 2: Examples of Enzymes Inhibited by EDTA

| Enzyme | Required Metal Cofactor(s) | Typical Inhibitory EDTA Concentration | Reference(s) |

|---|---|---|---|

| Alkaline Phosphatase | Zn²⁺, Mg²⁺ | 1-5 mM | [2] |

| Taq DNA Polymerase | Mg²⁺ | >1 mM | [2] |

| Thermolysin | Zn²⁺, Ca²⁺ | 0.1-1 mM | [2] |

| Metallopeptidases | Zn²⁺ (commonly) | Varies | [7] |

| α-amylase & Protease | Metal ions | Complete inhibition at 0.5 M |[14] |

Table 3: Example of Urinary Mineral Excretion After EDTA Infusion (3g Na-EDTA)

| Mineral | Pre-Chelation (µ g/24h ) | Post-Chelation (µ g/24h ) | Fold Increase | Reference |

|---|---|---|---|---|

| Lead | 10.4 ± 11.2 | 344 ± 355 | ~33x | [11] |

| Aluminum | 19.3 ± 14.7 | 45.4 ± 39.7 | ~2.4x | [11] |

| Zinc | 184 ± 138 | 3290 ± 2230 | ~18x | [11] |

| Manganese | 0.4 ± 0.3 | 4.8 ± 3.8 | ~12x | [11] |

| Iron | 27.2 ± 20.9 | 106 ± 86.8 | ~3.9x | [11] |

| Calcium | 120 ± 73.1 (mg/24h) | 262 ± 151 (mg/24h) | ~2.2x | [11] |

Data presented as average values ± standard deviation.

Key Experimental Protocols

Protocol: Divalent Cation Rescue Experiment

This experiment is designed to confirm that enzyme inhibition is specifically due to EDTA's chelation of a required metal cofactor.

Objective: To restore the activity of an EDTA-inhibited enzyme by adding an excess of the specific divalent cation it requires.

Methodology:

-

Baseline Assay: Measure the activity of the target enzyme under optimal conditions.

-

Inhibition Assay: Add a known concentration of EDTA (e.g., 1-10 mM) to the reaction mixture and measure the enzyme activity. A significant decrease in activity is expected.

-

Rescue Assay: To the inhibited reaction mixture from Step 2, add an excess of the suspected required metal cation (e.g., 1-10 mM MgCl₂ or ZnCl₂). The concentration of the cation should be sufficient to overcome the chelating capacity of the EDTA present.

-

Measure Activity: Re-measure the enzyme activity after the addition of the cation.

-

Analysis: If enzyme activity is significantly restored to near-baseline levels, it provides strong evidence that the inhibition was caused by EDTA chelating the essential metal cofactor.[2] If activity is not restored, the inhibition may be due to other factors or a non-canonical mechanism.[2]

Protocol: Metal Mobilization Test (Chelation Challenge Test)

This clinical test is used to assess the body burden of toxic heavy metals.

Objective: To measure the urinary excretion of heavy metals following a provocative challenge with an intravenous infusion of EDTA.

Methodology:

-

Baseline Sample: The patient provides a baseline urine sample (e.g., a 12-hour or 24-hour collection) before the EDTA infusion.

-

EDTA Infusion: A standardized dose of CaNa₂EDTA (e.g., 2 grams diluted in 500 mL of saline) is administered to the patient via a slow intravenous infusion, typically over 2-3 hours.[12][15]

-

Post-Challenge Sample Collection: Following the infusion, the patient collects all urine for a specified period, typically 12 to 24 hours.[11][12]

-

Laboratory Analysis: Both the baseline and post-challenge urine samples are sent for analysis using a sensitive method like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the levels of various toxic and essential metals.[16]

-

Analysis: A significant increase in the urinary excretion of a specific metal (e.g., lead, cadmium) in the post-challenge sample compared to the baseline indicates a systemic body burden of that metal, which was mobilized by the EDTA.[12]

References

- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. EDTA Chelation Therapy - [urbaniv.com]

- 4. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 5. lyfemedical.com [lyfemedical.com]

- 6. academic.oup.com [academic.oup.com]

- 7. MEROPS - the Peptidase Database [ebi.ac.uk]

- 8. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 12. Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. EDTA Chelation Therapy for the Treatment of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Diammonium EDTA in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of diammonium ethylenediaminetetraacetic acid (diammonium EDTA) in a range of common laboratory solvents. A thorough understanding of its solubility characteristics is fundamental for the effective application of this chelating agent in research, scientific experiments, and the development of pharmaceutical products. This document presents quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of a general workflow for assessing solubility.

Introduction to this compound

This compound, with the chemical formula C₁₀H₂₂N₄O₈, is the diammonium salt of ethylenediaminetetraacetic acid. It is a versatile chelating agent widely utilized to sequester metal ions in aqueous solutions. Its efficacy in various applications, from industrial processes to biomedical research, is critically dependent on its solubility in the specific solvent system being used. Factors such as the solvent's polarity, pH, and temperature can significantly influence the dissolution of this compound.

Quantitative and Qualitative Solubility Data

The solubility of this compound is highest in aqueous solutions and significantly lower in most organic solvents. The following tables summarize the available solubility data.

Table 1: Solubility of this compound in Aqueous Solution

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 686 g/L[1] |

| Water | Not Specified | Miscible[2] |

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Solubility |

| Alcohols | Methanol | Insoluble |

| Ethanol | Insoluble | |

| Polar Aprotic Solvents | Acetone | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Insoluble | |

| General Organic Solvents | Various | Insoluble[3] |

Note: The solubility of EDTA and its salts in organic solvents is generally very low. Some sources suggest that solubility in organic solvents may be increased in the presence of a base.[4]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[5] The following protocol is a generalized procedure based on established guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).[6][7][8][9][10]

Principle

A surplus of the solid substance is agitated in the chosen solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved substance in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Flasks with stoppers

-

Centrifuge

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

pH meter (for aqueous solutions)

Procedure

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in determining the appropriate amount of substance and solvent to be used in the final determination.

-

Sample Preparation: Weigh an amount of this compound that is in excess of its estimated solubility and add it to a flask.

-

Solvent Addition: Add a known volume or mass of the solvent to the flask.

-

Equilibration: The flasks are then agitated in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 20 °C or 25 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: After equilibration, the solution is allowed to stand to allow for the separation of the undissolved solid. The separation is typically enhanced by centrifugation at the same temperature as the equilibration.

-

Sample Analysis: A sample of the clear supernatant is carefully withdrawn. If necessary, the sample is filtered to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the saturated solution is determined using a suitable and validated analytical method.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., g/L or mg/mL) or mass per mass of solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound such as this compound.

Caption: Workflow for solubility determination.

References

- 1. chembk.com [chembk.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. EDTA diammonium powder Exporter | EDTA diammonium powder Exporting Company | EDTA diammonium powder International Distributor [multichemexports.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. filab.fr [filab.fr]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Diammonium EDTA: A Comprehensive Technical Guide to Safety and Laboratory Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the safety protocols and laboratory handling procedures for Diammonium EDTA (Ethylenediaminetetraacetic acid diammonium salt). This compound is a widely used chelating agent in various scientific and industrial applications, including in cleaning products, metal working fluids, and scale removal.[1][2] Understanding its properties and associated hazards is critical for ensuring a safe laboratory environment. This document summarizes key quantitative data, outlines detailed handling protocols, and provides visual workflows for critical safety procedures.

Chemical and Physical Properties

A clear understanding of the physical and chemical characteristics of this compound is foundational to its safe handling. This substance is typically a liquid or a solid that mixes with water.[3][4] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 326.30 g/mol | [4] |

| Physical State | Solid (crystals or powder) or Liquid | [3][4] |

| Color | Colorless or White | [1][4] |

| Odor | Slightly ammoniacal | [1] |

| pH (1% solution) | 4 - 5 | [1] |

| Melting Point | 424°F (decomposes) | [3] |

| Freezing Point | 7°F (-14°C) | [1] |

| Boiling Point | 219°F (104°C) | [1] |

| Water Solubility | 686 g/L at 20°C | [5] |

Toxicological Data and Hazard Identification

This compound is considered a hazardous substance.[3] It is harmful if inhaled and may cause damage to the respiratory tract through prolonged or repeated exposure.[1] While some sources indicate no significant acute toxicological data has been identified in literature searches, it is known to be irritating to the eyes.[3][4] Ingestion may be damaging to health, and cumulative effects may occur following exposure.[3]

Key Toxicological Findings:

-

Acute Toxicity: Harmful if inhaled.[1] Low toxicity if swallowed in small amounts.[1]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Skin Contact: May cause sensitization by skin contact.[3] Prolonged contact is unlikely to result in the absorption of harmful amounts.[1]

-

Chronic Exposure: May cause damage to organs (Respiratory Tract) through prolonged or repeated exposure if inhaled.[1]

-

Reproductive/Developmental Toxicity: EDTA and its salts have been reported to cause birth defects in laboratory animals at high doses that were toxic to the mother, likely due to zinc deficiency from chelation.[1]

| Hazard Statement | GHS Classification | Source |

| Harmful if inhaled | Acute toxicity - Inhalation (Category 4) | [1] |

| May cause damage to organs through prolonged or repeated exposure if inhaled | Specific target organ toxicity - repeated exposure (Category 2) | [1] |

| Causes serious eye irritation | Eye irritation (Category 2A) |

Experimental Protocols: Laboratory Handling and Emergency Procedures

Adherence to strict experimental protocols is paramount when working with this compound. The following sections provide detailed methodologies for routine handling, spill response, and disposal.

Standard Laboratory Handling Protocol

Objective: To outline the standard procedure for the safe handling of this compound in a laboratory setting to minimize exposure risk.

Materials:

-

This compound

-

Appropriate personal protective equipment (PPE):

-

Fume hood or well-ventilated area[3]

-

Polyethylene or polypropylene (B1209903) containers for storage[3]

Procedure:

-

Risk Assessment: Before handling, review the Safety Data Sheet (SDS) and understand the potential hazards.

-

Engineering Controls: Always handle this compound in a well-ventilated area.[3] For procedures that may generate dust or aerosols, use a fume hood.

-

Personal Protective Equipment (PPE): Don the appropriate PPE as listed above. Ensure gloves are inspected for integrity before use.

-

Handling:

-

Storage:

-

Hygiene:

Spill Response Protocol

Objective: To provide a systematic procedure for safely managing and cleaning up a this compound spill to protect laboratory personnel and the environment.

Materials:

-

Spill kit containing:

-

Broom and dustpan or HEPA-filter vacuum for solid spills[8]

-

Water for final cleanup[1]

Procedure:

-

Evacuate and Secure:

-

Assess the Spill:

-

Determine the size and nature of the spill (solid or liquid).

-

Identify any immediate fire or incompatibility hazards. Remove all ignition sources.[3]

-

-

Don PPE: Put on the necessary personal protective equipment, including respiratory protection.

-

Containment (for Liquid Spills):

-

Cleanup:

-

For Minor Spills:

-

Cover the spill with an inert, absorbent material.[1]

-

Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

-

-

For Major Spills:

-

Follow the same procedure as for minor spills, but exercise greater caution.

-

Alert emergency services if necessary.[3]

-

-

-

Decontamination:

-

Waste Disposal:

-

Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]

-

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If effects occur, consult a physician. Call a poison center or doctor if you feel unwell. | [1] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs. | [3] |

| Eye Contact | Flush eyes thoroughly with water for several minutes. Remove contact lenses after the initial 1-2 minutes and continue flushing. If effects occur, consult a physician, preferably an ophthalmologist. | [1] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention without delay. | [3][7] |

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.[3]

-

Waste Collection: Collect waste in designated, labeled, and sealed containers.

-

Disposal Method: Disposal should be carried out by a licensed waste disposal company. Options may include burial in a licensed landfill or incineration in a licensed facility.[3]

-

Regulations: All disposal practices must comply with local, state, and federal regulations.[3] Do not allow wash water from cleaning or process equipment to enter drains.[3]

Conclusion

This compound is a valuable chelating agent in research and development. However, its potential hazards necessitate a comprehensive understanding and strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling and emergency procedures outlined in this guide, researchers and scientists can mitigate risks and ensure a safe working environment. Regular review of the Safety Data Sheet and ongoing safety training are essential components of a responsible laboratory safety program.

References

- 1. irp.cdn-website.com [irp.cdn-website.com]

- 2. dow.com [dow.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | C10H22N4O8 | CID 13847684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. edta diammonium salt dihydrate [chembk.com]

- 6. vistaapex.com [vistaapex.com]

- 7. EDTA Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. nj.gov [nj.gov]

The Role of Diammonium EDTA as a Metal Ion Chelating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent, capable of forming stable, water-soluble complexes with a wide range of polyvalent metal ions.[1] Its diammonium salt, diammonium EDTA, offers the same robust chelating properties with the ammonium (B1175870) cations providing certain pH characteristics. This technical guide provides an in-depth overview of the core functionalities of this compound as a metal ion chelating agent, with a focus on its applications in research and drug development.

Mechanism of Action

The efficacy of EDTA as a chelating agent stems from its molecular structure, which features two amine groups and four carboxyl groups.[2] These six functional groups can donate lone pairs of electrons to a metal ion, forming a stable, octahedral complex.[3] This "claw-like" grip, from which the term chelation is derived, sequesters the metal ion, rendering it chemically inert and preventing it from participating in other reactions.[3] The general reaction for the chelation of a metal ion (Mⁿ⁺) by the fully deprotonated EDTA (Y⁴⁻) is:

Mⁿ⁺ + Y⁴⁻ ⇌ [MY]ⁿ⁻⁴

The stability of the resulting metal-EDTA complex is a critical factor in its effectiveness.

Quantitative Data: Stability of Metal-EDTA Complexes

The stability of metal-EDTA complexes is quantified by the formation constant (Kf), often expressed in its logarithmic form (log Kf). A higher log Kf value indicates a more stable complex. The stability of these complexes is pH-dependent, as the protonation of the carboxylate and amine groups of EDTA affects its ability to bind to metal ions. The data presented below are for the fully deprotonated form of EDTA (Y⁴⁻), which is the primary chelating species in neutral to alkaline solutions. The specific counter-ions (e.g., diammonium) have a negligible effect on the stability constant in a buffered solution.

| Metal Ion | Log Kf |

| Aluminum (Al³⁺) | 16.4 |

| Calcium (Ca²⁺) | 10.65 |

| Cadmium (Cd²⁺) | 16.5 |

| Cobalt (Co²⁺) | 16.45 |

| Copper (Cu²⁺) | 18.78 |

| Iron (Fe²⁺) | 14.30 |

| Iron (Fe³⁺) | 25.1 |

| Lead (Pb²⁺) | 18.0 |

| Magnesium (Mg²⁺) | 8.79 |

| Manganese (Mn²⁺) | 13.89 |

| Mercury (Hg²⁺) | 21.5 |

| Nickel (Ni²⁺) | 18.4 |

| Zinc (Zn²⁺) | 16.5 |

Note: These values are generally reported for 25°C and an ionic strength of 0.1 M.

Experimental Protocols

Determination of Metal Ion Concentration by Complexometric Titration with EDTA

This protocol outlines a direct titration method for determining the concentration of a metal ion, such as magnesium (Mg²⁺), in a solution using a standardized EDTA solution.

Materials:

-

Standardized this compound solution (e.g., 0.01 M)

-

Unknown Mg²⁺ solution

-

pH 10 buffer solution (Ammonia-Ammonium Chloride buffer)

-

Eriochrome Black T indicator

-

Burette, pipette, Erlenmeyer flasks

-

Deionized water

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the unknown Mg²⁺ solution into a 250 mL Erlenmeyer flask.

-

Add approximately 15 mL of pH 10 buffer to the flask. This is crucial as the formation of the Mg-EDTA complex is pH-dependent.[4]

-

Add 20-25 mL of deionized water.

-

Add a small amount (a few crystals) of Eriochrome Black T indicator to the solution. The solution will turn a wine-red color, indicating the formation of the Mg-indicator complex.[4]

-

Titrate the solution with the standardized this compound solution from the burette.

-

The endpoint is reached when the color of the solution changes from wine-red to a clear blue. This color change signifies that all the Mg²⁺ has been complexed by EDTA, releasing the free indicator into the solution.[4]

-

Record the volume of EDTA solution used.

-

Repeat the titration at least two more times for accuracy.

-

Calculate the concentration of Mg²⁺ in the unknown sample using the stoichiometry of the 1:1 reaction between Mg²⁺ and EDTA.

Determination of EDTA in Pharmaceutical Formulations by HPLC

This protocol describes a reversed-phase HPLC method for the quantification of EDTA in a drug substance. This method relies on the formation of a UV-active metal-EDTA complex for detection.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

EDTA standard solution

-

Sample containing an unknown concentration of EDTA

-

Mobile phase containing an ion-pairing reagent and a metal salt (e.g., copper (II) sulfate)

-

Diluent (e.g., purified water)

Procedure:

-

Preparation of Standard and Sample Solutions:

-

Prepare a stock solution of EDTA of a known concentration in the diluent.

-

Prepare the sample solution by dissolving a known amount of the drug substance in the diluent.

-

-

Chromatographic Conditions:

-

Set the HPLC column temperature (e.g., 30°C).

-

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

-

Set the UV detection wavelength to the absorbance maximum of the metal-EDTA complex (e.g., 300 nm for the Cu-EDTA complex).

-

The mobile phase will typically contain an ion-pairing reagent to improve the retention of the polar EDTA complex on the C18 column.[5] The addition of a metal salt to the mobile phase ensures the formation of the detectable complex.

-

-

Injection and Analysis:

-

Inject a known volume (e.g., 20 µL) of the standard solution and record the peak area.

-

Inject the same volume of the sample solution and record the peak area of the EDTA complex.

-

-

Quantification:

-

Calculate the concentration of EDTA in the sample by comparing its peak area to that of the standard solution.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of metal ion chelation by this compound.

Caption: Inhibition of a metalloenzyme by this compound.

Caption: Experimental workflow for complexometric titration.

Applications in Research and Drug Development

The strong chelating ability of this compound makes it a versatile tool in various scientific applications:

-

Enzyme Inhibition: Many enzymes, particularly metalloproteases and nucleases, require divalent metal ions like Zn²⁺, Mg²⁺, or Ca²⁺ as cofactors for their activity.[6] this compound can be used to inhibit these enzymes by sequestering these essential metal ions, thereby protecting proteins and nucleic acids from degradation during extraction and purification procedures.[7]

-

Anticoagulant: In hematology, EDTA salts are used as anticoagulants in blood collection tubes. By chelating calcium ions (Ca²⁺), which are essential for the blood clotting cascade, EDTA prevents the coagulation of blood samples, preserving them for analysis.[3]

-

Drug Formulation: this compound can be used as a stabilizer in pharmaceutical formulations. By chelating trace metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs), it helps to enhance the shelf-life and stability of drug products.[2]

-

Chelation Therapy: While calcium disodium (B8443419) EDTA is more commonly used, the principle of chelation therapy involves the administration of a chelating agent to remove toxic heavy metals, such as lead, from the body.[3] The resulting metal-EDTA complex is water-soluble and can be excreted by the kidneys.

-

Molecular Biology: In molecular biology techniques like PCR, the concentration of divalent cations, particularly Mg²⁺, is critical for the activity of DNA polymerase. While EDTA is used in DNA storage buffers to inhibit DNases, its presence in the PCR reaction mixture must be carefully controlled, as it can inhibit the polymerase by chelating Mg²⁺.

Conclusion

This compound is a highly effective and versatile metal ion chelating agent with broad applications in research, diagnostics, and the pharmaceutical industry. Its ability to form stable, water-soluble complexes with a wide range of polyvalent metal ions allows for the precise control of metal ion activity in various systems. A thorough understanding of its mechanism of action, the stability of its metal complexes, and appropriate experimental protocols is essential for its effective utilization in scientific and developmental endeavors.

References

An In-depth Technical Guide to the Stability of Diammonium EDTA at Different pH and Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of diammonium ethylenediaminetetraacetic acid (EDTA) under various pH and temperature conditions. Understanding the degradation kinetics and pathways of diammonium EDTA is crucial for its effective application in pharmaceutical formulations, manufacturing processes, and as a chelating agent in various scientific research fields. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the factors influencing its stability.

Introduction to this compound Stability

This compound, a salt of ethylenediaminetetraacetic acid, is a versatile chelating agent used to sequester divalent and trivalent metal ions. Its stability is a critical parameter that can be influenced by environmental factors, primarily temperature and pH. Degradation of this compound can lead to a loss of chelation efficacy and the formation of various byproducts.

This guide consolidates data on the thermal and pH-dependent stability of EDTA, with a focus on this compound where data is available. It should be noted that much of the detailed quantitative research has been conducted on EDTA and its disodium (B8443419) salt; this data is presented as a close proxy for the behavior of the diammonium salt, with any known differences highlighted.

Thermal Stability of this compound

The thermal stability of this compound is a key consideration in applications involving elevated temperatures, such as in sterilization processes or high-temperature industrial applications.

Qualitative and Semi-Quantitative Observations

-

A manufacturer's safety data sheet indicates that this compound has a decomposition temperature of approximately 218 °C (424 °F)[1].

-

Comparative studies have shown that at 400°F (204.4°C), the diammonium salt of EDTA is more stable than the diammonium salt of glutamic acid-N,N-diacetic acid (GLDA), indicating its suitability for high-temperature applications[2].

-

Exposure to elevated temperatures can cause the product to decompose[3].

Quantitative Thermal Stability Data for EDTA

The following table summarizes quantitative data on the thermal degradation of EDTA, which can be used as a reference for the expected behavior of this compound. The degradation of EDTA in aqueous solutions typically follows pseudo-first-order kinetics[4].

| Temperature (°C) | pH | Half-life (t½) | Rate Constant (k) | Decomposition Products | Reference |

| 175 | 9.4 | ~4 hours | - | Iminodiacetic acid (IDA), N-(2-hydroxyethyl)iminodiacetic acid (HEIDA) | [2][5] |

| 190 | 10.4 | 1.9 hours | 0.37 h⁻¹ | Not specified | [6] |

| 200 | 9.5 | - | 1.4 ± 0.2 h⁻¹ | IDA, HEIDA | [2] |

| 260 | 9.5 | 0.5 hours | - | IDA, HEIDA | [2] |

Note: The data above is for EDTA and its salts in general and serves as an estimate for this compound.

Influence of pH on this compound Stability

The pH of a solution significantly impacts the chelating ability and the stability of the EDTA molecule itself, although the latter is less pronounced than thermal degradation in the absence of metal ions.

pH and Chelating Efficacy

The primary influence of pH on EDTA is on its ability to chelate metal ions. The chelating capacity of EDTA increases with pH because the carboxyl groups of the molecule deprotonate, making the lone pair electrons more available for coordination with metal ions[7].

-

Acidic Conditions (pH < 4-5): In highly acidic solutions, the carboxyl groups of EDTA become protonated, which reduces its ability to form stable complexes with metal ions like Ca²⁺ and Mg²⁺[7].

-

Neutral to Mildly Alkaline Conditions (pH 6-10): This is the optimal pH range for the chelation of many divalent and trivalent metal ions.

-

Highly Alkaline Conditions (pH > 10): While EDTA itself is stable, the stability of certain metal-EDTA complexes can be compromised due to the precipitation of metal hydroxides[7].

pH and EDTA Degradation

Experimental Protocols for Stability Assessment

The following are representative protocols for assessing the stability of this compound, based on methodologies cited in the literature.

Protocol for Thermal Stability Study

Objective: To determine the rate of thermal degradation of this compound at a specific temperature and pH.

Materials:

-

This compound solution of known concentration (e.g., 0.1 M)

-

pH buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) to maintain the desired pH

-

High-pressure, high-temperature (HPHT) reaction vessel or autoclave

-

Analytical instrumentation for quantification (e.g., HPLC, NMR, or titration apparatus)

Procedure:

-

Prepare a solution of this compound in the chosen buffer at the desired pH.

-

Transfer the solution to the HPHT vessel.

-

Heat the vessel to the target temperature (e.g., 175 °C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 hours), carefully extract an aliquot of the solution.

-

Cool the aliquot to room temperature immediately to quench the reaction.

-

Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method (see below).

-

Plot the concentration of this compound versus time and determine the degradation rate constant and half-life.

Analytical Methods for Quantification

Since EDTA lacks a strong chromophore, indirect UV detection is often employed. This typically involves the formation of a stable, UV-active complex with a metal ion, such as Fe³⁺ or Cu²⁺.

Example HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing reagent like tetrabutylammonium (B224687) bromide) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Derivatization: Pre-column derivatization by adding a solution of a metal salt (e.g., ferric chloride) to the samples and heating to form the EDTA-metal complex.

-

Detection: UV detector set to a wavelength where the metal-EDTA complex has a strong absorbance (e.g., 300 nm for the Fe-EDTA complex).

-

Quantification: The concentration of EDTA is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.

¹H NMR spectroscopy can be used to monitor the degradation of EDTA by observing the disappearance of the characteristic EDTA signals and the appearance of signals from its degradation products.

Example NMR Parameters:

-

Solvent: Deuterated water (D₂O) with an internal standard (e.g., TSP).

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: The concentration of EDTA can be quantified by integrating the area of its characteristic proton signals (typically two singlets for the ethylene (B1197577) and acetate (B1210297) protons) and comparing it to the integral of the internal standard. Degradation products like IDA and HEIDA have distinct NMR spectra that can also be identified and quantified[8][9].

Complexometric titration is a classic method for determining the concentration of EDTA.

Example Titration Procedure:

-

Take a known volume of the this compound sample.

-

Adjust the pH to approximately 10 using an ammonia (B1221849) buffer[10].

-

Add a metal ion indicator, such as Eriochrome Black T[10].

-

Titrate with a standardized solution of a metal salt (e.g., zinc sulfate (B86663) or calcium carbonate) until a color change indicates the endpoint[10][11].

-

The concentration of this compound is calculated based on the stoichiometry of the complexation reaction.

Visualization of Stability Factors

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Factors influencing this compound stability and efficacy.

Caption: Primary thermal degradation pathway of EDTA.

Caption: General workflow for a stability study of this compound.

Conclusion

The stability of this compound is a multifaceted issue, with temperature being the most critical factor driving its degradation. While specific quantitative data for the diammonium salt is limited, the extensive research on other forms of EDTA provides a solid foundation for predicting its behavior. At elevated temperatures, this compound undergoes hydrolytic decomposition to form primary products such as iminodiacetic acid and N-(2-hydroxyethyl)iminodiacetic acid. The pH of the solution primarily influences the chelation efficiency of this compound rather than its intrinsic stability, with optimal performance observed in neutral to mildly alkaline conditions. For researchers and professionals in drug development, it is imperative to consider these stability parameters when formulating products or designing processes that utilize this compound to ensure its efficacy and to control for the presence of potential degradants. The experimental protocols outlined in this guide provide a starting point for conducting robust stability studies tailored to specific applications.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. EDTA Titration Curves Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Degradation of EDTA in aqueous solution by using ozonolysis and ozonolysis combined with sonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. titrations.info [titrations.info]

- 11. xylemanalytics.com [xylemanalytics.com]

Diammonium EDTA: A Technical Guide to Solution Preparation for Researchers

This guide provides essential information for researchers, scientists, and drug development professionals on the use of diammonium ethylenediaminetetraacetic acid (EDTA), with a core focus on its molecular weight for accurate solution preparation. Diammonium EDTA is a key chelating agent used to sequester divalent and trivalent metal ions in a variety of biochemical and molecular biology applications.

Chemical and Physical Properties

Accurate solution preparation begins with precise data. The fundamental properties of this compound are summarized below. It is crucial to distinguish between the anhydrous and hydrated forms of the salt, as this will affect mass calculations. The most commonly cited molecular weight for the anhydrous form is 326.30 g/mol .[1][2][3]

| Property | Value | Source |

| Chemical Name | Diammonium ethylenediaminetetraacetate | [2] |

| Synonyms | EDTA diammonium salt, Diammonium dihydrogen ethylenediaminetetraacetate | [1][4] |

| Molecular Formula | C₁₀H₂₂N₄O₈ | [1][2][3][4] |

| Molecular Weight (Anhydrous) | 326.30 g/mol | [1][2][3] |

| Appearance | White powder/solid | [2] |

| CAS Number | 20824-56-0 | [2][3][4] |

Experimental Protocol: Preparation of a 0.5 M this compound Stock Solution

This protocol outlines the steps to prepare a 0.5 M stock solution of this compound at a standard laboratory volume of 500 mL.

Materials and Equipment:

-

This compound (anhydrous, MW = 326.30 g/mol )

-

Deionized or distilled water

-

500 mL graduated cylinder

-

500 mL beaker or flask

-

Magnetic stirrer and stir bar

-

Weighing scale

-

Spatula

-

pH meter

-

Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment (if necessary)

Procedure:

-

Calculate the Required Mass:

-

To prepare 500 mL (0.5 L) of a 0.5 M solution, the calculation is as follows:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 0.5 mol/L × 0.5 L × 326.30 g/mol = 81.58 g

-

-

-

Weigh the this compound:

-

Carefully weigh out 81.58 g of anhydrous this compound powder.

-

-

Dissolve the Salt:

-

Add approximately 400 mL of deionized or distilled water to a 500 mL beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Slowly add the weighed this compound powder to the water while stirring.

-

Continue stirring until the powder is fully dissolved. The solution may appear cloudy initially.

-

-

Check and Adjust pH (If Required):

-

For most applications, the pH of the resulting solution should be near neutral. However, if a specific pH is required for an experimental buffer, it should be adjusted at this stage. Use a calibrated pH meter and adjust with dilute HCl or NaOH as needed.

-

-

Final Volume Adjustment:

-

Once the salt is completely dissolved, carefully transfer the solution to a 500 mL graduated cylinder.

-

Rinse the beaker with a small amount of deionized water and add the rinsewater to the graduated cylinder to ensure a complete transfer.

-

Add deionized water to bring the final volume to the 500 mL mark.

-

-

Storage:

-

Transfer the final solution to a labeled, sealed container. Store at room temperature.

-

Workflow Visualization

The following diagram illustrates the logical workflow for preparing a stock solution of this compound.

References

An In-depth Technical Guide to CAS Number 20824-56-0: Properties and Research Applications of Diammonium EDTA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, research applications, and experimental considerations for the compound with CAS number 20824-56-0, chemically identified as Ethylenediaminetetraacetic acid diammonium salt (Diammonium EDTA). This document consolidates key data for laboratory professionals, including detailed tables of its properties and in-depth descriptions of its use in drug delivery systems and as a tool in enzyme kinetics and cell biology. Methodologies for key experiments are detailed, and signaling pathway interactions are visualized to facilitate a deeper understanding of its utility in a research and development setting.

Core Chemical and Physical Properties

This compound is a salt of ethylenediaminetetraacetic acid, a widely utilized chelating agent. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Source |

| CAS Number | 20824-56-0 | [1] |

| Molecular Formula | C₁₀H₂₂N₄O₈ | [2] |

| Molecular Weight | 326.3 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 215-217 °C | [3][4] |

| Boiling Point | 614.2 °C at 760 mmHg | [2][4] |

| Solubility | Soluble in water (H₂O: 0.1 M at 20 °C, clear, colorless) | [3][4] |

| Synonyms | Diammonium dihydrogen ethylenediaminetetraacetate, Diammonium ethylenediaminetetraacetate, EDTA diammonium salt | [3] |

Mechanism of Action: The Power of Chelation

The primary mechanism of action for this compound, like all EDTA salts, is its ability to act as a powerful chelating agent. The ethylenediaminetetraacetic acid molecule contains two amine groups and four carboxylic acid groups, which can donate their lone pairs of electrons to a metal ion, forming multiple coordinate bonds and creating a stable, water-soluble complex. This sequestration of metal ions is the basis for its diverse applications.

Research Applications in Drug Development and Beyond

The unique properties of this compound have led to its application in several areas of scientific research, most notably in the formulation of drug delivery systems and as a tool in molecular biology and biochemistry.

Advanced Drug Delivery: Liposomal Encapsulation

A significant research application of this compound is in the preparation of liposomal drug formulations, particularly for chemotherapeutic agents like doxorubicin (B1662922). An ammonium (B1175870) EDTA (NH₄EDTA) gradient across the liposomal membrane can be used to actively load the drug into the liposome (B1194612).[2][4][5] This method has been shown to achieve high entrapment efficiency and result in a more stable formulation with delayed drug release.[2][4][5] The use of an NH₄EDTA gradient for doxorubicin loading has been reported to reduce the cardiotoxicity associated with the free drug without compromising its antitumor activity.[2][4][5]

Modulation of Signaling Pathways

EDTA's ability to chelate divalent cations, particularly calcium (Ca²⁺), makes it a useful tool for studying Ca²⁺-dependent signaling pathways. Many key enzymes in cellular signaling are dependent on calcium for their activity. By sequestering intracellular or extracellular calcium, EDTA can indirectly inhibit these pathways.

-

Protein Kinase C (PKC): Conventional and novel isoforms of PKC are activated by Ca²⁺ and diacylglycerol. By chelating Ca²⁺, EDTA can prevent the activation of these PKC isoforms, thereby inhibiting downstream signaling events.

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): CaMKII is a crucial enzyme in synaptic plasticity and other neuronal functions. Its activation is triggered by the binding of a Ca²⁺/calmodulin complex. EDTA can inhibit CaMKII activation by reducing the availability of free Ca²⁺.[6][7]

Recent research has also indicated that EDTA may have effects independent of its chelating action, such as enhancing cAMP production in certain human cell lines.[8][9] This suggests that its biological effects may be more complex than previously understood.

Enzyme Inhibition and Biochemical Assays

This compound is a valuable tool in biochemical and molecular biology experiments for its ability to inhibit metalloenzymes. Many enzymes, including DNases, RNases, and certain proteases, require divalent cations like Mg²⁺ or Mn²⁺ as cofactors for their activity. The addition of EDTA chelates these essential ions, thereby inactivating the enzymes. This property is exploited to protect DNA and RNA from degradation during extraction and to stop enzymatic reactions at specific time points in kinetic assays.[][11]

Experimental Protocols

Preparation of Doxorubicin-Loaded Liposomes using an NH₄EDTA Gradient

This protocol is a generalized procedure based on published research.[2][4][5] Specific lipid compositions and ratios may need to be optimized for different applications.

Materials:

-

Lipids (e.g., HSPC, Cholesterol, DSPE-PEG)

-

This compound (CAS 20824-56-0)

-

Doxorubicin HCl

-

Sucrose

-

HEPES buffer

-

Deionized water

-

Dialysis tubing (10-14 kDa MWCO)

-

Extruder and polycarbonate membranes (e.g., 100 nm)

Procedure:

-

Lipid Film Hydration:

-

Dissolve lipids in chloroform in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to form a thin lipid film.

-

Dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with a solution of 250 mM this compound by vortexing and sonication. This forms multilamellar vesicles (MLVs).

-

-

Liposome Extrusion:

-

Subject the MLV suspension to several freeze-thaw cycles.

-

Extrude the suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar vesicles of a defined size.

-

-

Creation of the NH₄EDTA Gradient:

-

Remove the external this compound by dialysis against a sucrose/HEPES buffer. This creates an inwardly directed ammonium gradient and a pH gradient.

-

-

Doxorubicin Loading:

-

Add doxorubicin HCl solution to the liposome suspension.

-

Incubate at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes) to allow for active loading of the drug.

-

-

Purification:

-

Remove unencapsulated doxorubicin by size exclusion chromatography or dialysis.

-

References

- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethylenediaminetetraacetic acid (EDTA) enhances cAMP production in human TDAG8-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Unseen Architect: A Technical Guide to the Hexadentate Nature of EDTA

For Researchers, Scientists, and Drug Development Professionals

Ethylenediaminetetraacetic acid (EDTA) stands as a cornerstone in coordination chemistry, prized for its remarkable ability to form stable, water-soluble complexes with a vast array of metal ions. This in-depth technical guide delves into the structural and functional underpinnings of EDTA's role as a quintessential hexadentate ligand. It provides a comprehensive overview for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and a visualization of its impact on cellular signaling.

The Core of Coordination: Understanding EDTA's Hexadentate Structure

EDTA is an aminopolycarboxylic acid possessing a unique molecular architecture that bestows upon it six donor atoms capable of forming coordinate covalent bonds with a central metal ion. These six coordination sites comprise two nitrogen atoms from the ethylenediamine (B42938) backbone and four oxygen atoms from the four carboxylate groups. This multi-point attachment enables a single EDTA molecule to envelop a metal ion in a cage-like structure, a process known as chelation. The resulting metal-EDTA complex, or chelate, exhibits exceptional stability.

The formation of multiple five-membered rings during chelation significantly enhances the thermodynamic stability of the metal-EDTA complex, a phenomenon referred to as the chelate effect. The fully deprotonated form of EDTA, EDTA⁴⁻, is the species that functions as the hexadentate ligand. The coordination of these six donor atoms around a metal ion typically results in an octahedral geometry, which minimizes steric hindrance and maximizes the orbital overlap between the ligand's donor atoms and the metal ion's acceptor orbitals. While EDTA is a versatile chelating agent, the strength of the metal-EDTA complex is influenced by factors such as the pH of the solution and the nature of the metal ion.

Quantitative Data Presentation: Stability of Metal-EDTA Complexes

The stability of metal-EDTA complexes is quantified by the formation constant (Kf), also known as the stability constant. A higher Kf value indicates a more stable complex. The following table summarizes the logarithm of the formation constants (log Kf) for EDTA with various metal ions.

| Metal Ion | log Kf |

| Al³⁺ | 16.4[1] |

| Ca²⁺ | 10.65[1] |

| Cd²⁺ | 16.5[1] |

| Co²⁺ | 16.45[1] |

| Co³⁺ | 41.4 |

| Cu²⁺ | 18.8 |

| Fe²⁺ | 14.3 |

| Fe³⁺ | 25.1 |

| Hg²⁺ | 21.5 |

| Mg²⁺ | 8.7 |

| Mn²⁺ | 13.8 |

| Ni²⁺ | 18.6 |

| Pb²⁺ | 18.0 |

| Zn²⁺ | 16.5 |

| Note: These values are generally reported for a temperature of 25°C and an ionic strength of 0.1 M.[2] |

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The chelation of metal ions by agents like EDTA can have profound effects on cellular signaling pathways that are dependent on these ions. For instance, the sequestration of calcium ions (Ca²⁺) by chelators can trigger the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Caption: Activation of the MAPK/ERK signaling pathway initiated by calcium ion chelation.

The following diagram illustrates a logical workflow for the comprehensive characterization of EDTA-metal interactions.

Caption: A generalized workflow for the analysis of EDTA-metal interactions.

Experimental Protocols

Potentiometric Titration for Determination of Stability Constants

Objective: To determine the formation constant (Kf) of a metal-EDTA complex by monitoring the change in potential during titration.

Methodology:

-

Sample Preparation:

-

Prepare a standard solution of the metal salt of interest with a precisely known concentration.

-

Prepare a standard solution of disodium (B8443419) EDTA (Na₂H₂EDTA·2H₂O) of a similar concentration.

-

Prepare a suitable buffer solution to maintain a constant pH throughout the titration. The choice of buffer is critical and should not form strong complexes with the metal ion. An ammonia-ammonium chloride buffer is commonly used for many divalent cations.[3]

-

-

Titration Procedure:

-

Pipette a known volume of the metal ion solution into a beaker.

-

Add the buffer solution to maintain the desired pH.

-

Immerse a suitable ion-selective electrode (ISE) and a reference electrode into the solution.

-

Titrate with the standard EDTA solution, recording the potential after each addition of titrant.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured potential versus the volume of EDTA added.

-

The equivalence point is determined from the inflection point of the titration curve.

-

The formation constant (Kf) can be calculated from the titration data, taking into account the pH of the solution and the concentration of all species at equilibrium.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To characterize the structure and dynamics of metal-EDTA complexes in solution.

Methodology:

-

Sample Preparation:

-

Prepare a solution of EDTA in a suitable deuterated solvent (e.g., D₂O).

-

Prepare a stock solution of the metal salt in the same deuterated solvent.

-

Prepare a series of NMR samples with a constant concentration of EDTA and varying concentrations of the metal salt. It is crucial to maintain a constant pH.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample. The spectrum of free EDTA will show characteristic peaks for the ethylene (B1197577) and acetate (B1210297) protons.

-

-

Spectral Analysis:

-

Upon the addition of a diamagnetic metal ion, the peaks corresponding to the EDTA protons will shift due to complex formation.[4]

-

By monitoring the changes in the chemical shifts of the EDTA protons as a function of the metal ion concentration, a binding isotherm can be constructed.

-

The binding constant can be determined by fitting the chemical shift data to a suitable binding model using non-linear regression analysis.

-

For paramagnetic metal ions, the NMR signals will be significantly broadened and shifted. Analysis of these changes can provide information about the structure and dynamics of the complex.

-

Two-dimensional NMR techniques, such as COSY and NOESY, can provide further structural information about the metal-EDTA complex in solution.

-

X-ray Crystallography for Solid-State Structure Determination

Objective: To determine the precise three-dimensional structure of a metal-EDTA complex in the solid state.

Methodology:

-

Crystal Growth:

-

Prepare a concentrated solution of the metal-EDTA complex.

-

Grow single crystals suitable for X-ray diffraction. This can be achieved by slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.

-

-

X-ray Diffraction Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, high-resolution structure.

-

-

Structural Analysis:

-

Analyze the final structure to determine bond lengths, bond angles, coordination geometry, and intermolecular interactions.

-

Applications in Research and Drug Development

The robust chelating properties of EDTA have led to its widespread use across various scientific disciplines.

-

Analytical Chemistry: EDTA is extensively used in complexometric titrations for the quantitative determination of metal ions in solution.[5]

-

Biochemistry and Molecular Biology: EDTA is a common component of buffers used for DNA and protein purification.[] It acts as an inhibitor of metalloenzymes, such as DNases, by sequestering the metal ion cofactors required for their activity, thereby protecting the integrity of nucleic acids.[7]

-

Drug Formulation and Delivery: In pharmaceutical formulations, EDTA is used as a stabilizer to prevent the degradation of active pharmaceutical ingredients that can be catalyzed by trace metal ions.[8] It has also been explored in drug delivery systems, for example, in the preparation of liposomes for targeted drug delivery.